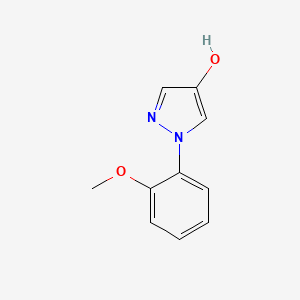

1-(2-Methoxyphenyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11-12/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHNCUXYCCXRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894205-07-2 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis of the 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol Core

A retrosynthetic analysis of this compound reveals several key disconnections. The most straightforward approach involves the formation of the pyrazole (B372694) ring. This can be envisioned through the reaction of (2-methoxyphenyl)hydrazine (B95994) with a suitable three-carbon synthon possessing the required functional groups to yield the 4-hydroxy pyrazole. This three-carbon component would ideally be a β-dicarbonyl compound or its synthetic equivalent, which upon condensation with the hydrazine (B178648) would lead to the desired pyrazole core.

Another key disconnection points to the derivatization of a pre-formed pyrazole ring. For instance, a 1-(2-methoxyphenyl)pyrazole could be synthesized first, followed by the introduction of a hydroxyl group at the C4 position. This latter strategy often involves electrophilic substitution or oxidation reactions.

Foundational Synthetic Routes to Pyrazole Systems

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov For the synthesis of this compound, (2-methoxyphenyl)hydrazine would be reacted with a functionalized 1,3-dicarbonyl precursor. A suitable precursor would be a β-ketoester or a β-diketone where one of the carbonyl groups is masked or readily converted to a hydroxyl group post-cyclization.

The reaction mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of this reaction can sometimes be a challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines. beilstein-journals.org

Electrophilic Cyclization Strategies

Electrophilic cyclization offers an alternative and often more regioselective route to substituted pyrazoles. nih.gov These methods typically involve the cyclization of α,β-alkynic hydrazones. acs.orgacs.org For the target molecule, this would entail the preparation of an α,β-alkynic hydrazone from (2-methoxyphenyl)hydrazine and a suitable propargyl aldehyde or ketone.

The subsequent cyclization can be promoted by various electrophilic reagents, such as molecular iodine or copper(I) iodide. acs.orgacs.org For instance, treatment of an α,β-alkynic hydrazone with molecular iodine in the presence of a base leads to the formation of 4-iodopyrazoles, which can then be converted to the desired 4-hydroxy derivative. acs.orgnih.gov Copper(I)-mediated cyclizations can directly afford the pyrazole ring system. acs.org

Advanced Approaches for the Synthesis of this compound

Vilsmeier-Haack Formylation as a Key Intermediate Step in Derivatization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. researchgate.netdegres.euarkat-usa.org This reaction can be strategically employed to introduce a formyl group at the C4 position of a 1-(2-methoxyphenyl)pyrazole intermediate. The resulting 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can then be converted to the 4-hydroxy derivative through various methods, such as a Baeyer-Villiger oxidation.

The Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile in this formylation reaction. thieme-connect.com This approach offers a versatile route for the synthesis of 4-functionalized pyrazoles. It has been shown that the Vilsmeier-Haack reaction can lead to dual functionalization, such as formylation and chlorination, under certain conditions. mdpi.com

Multicomponent Reaction (MCR) Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.gov Several MCRs have been developed for the synthesis of pyrazoles, offering advantages in terms of atom economy and operational simplicity. rsc.orgacs.org

For the synthesis of this compound, a potential MCR could involve the reaction of (2-methoxyphenyl)hydrazine, an active methylene (B1212753) compound, and a suitable carbonyl compound. For instance, a three-component reaction of an aldehyde, a β-ketoester, and (2-methoxyphenyl)hydrazine could lead to a highly substituted pyrazole which could be further elaborated to the target molecule. The use of catalysts can significantly enhance the efficiency and selectivity of these reactions. nih.gov

A Comprehensive Analysis of this compound: Synthesis and Derivatization

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a significant synthetic intermediate. This article delves into the strategic synthetic methodologies, regioselectivity control, and functionalization strategies related to this specific pyrazole derivative.

The synthesis of pyrazole derivatives, including this compound, often involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comchim.it This fundamental approach allows for structural variations at different positions of the pyrazole ring. chim.it

Catalytic Methodologies in Pyrazole Ring Formation

Various catalytic systems have been developed to enhance the efficiency and selectivity of pyrazole synthesis. These include both metal-based and metal-free catalysts.

Metal-Based Catalysts: Transition metal catalysts such as those based on silver, scispace.com ruthenium, organic-chemistry.org iron, organic-chemistry.org palladium, organic-chemistry.org and copper organic-chemistry.org have been effectively employed in pyrazole synthesis. For instance, silver triflate can catalyze the reaction between chalcones and hydrazine derivatives to yield pyrazoles in good yields and short reaction times. scispace.com Iron-catalyzed reactions of diarylhydrazones and vicinal diols also provide a regioselective route to substituted pyrazoles. organic-chemistry.org

Acid and Base Catalysis: Acid catalysts like silica-supported sulfuric acid and sulfamic acid, as well as base catalysts such as potassium t-butoxide, have been utilized in pyrazole synthesis. thieme-connect.comnih.gov For example, the one-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved using potassium t-butoxide as a base catalyst in methanol. nih.gov

Nanocatalysts: The use of nanocatalysts, such as nano SiO2, has been reported for the synthesis of azo pyrazole derivatives. researchgate.net These catalysts offer advantages like high surface area and potential for recyclability.

A comparative look at different catalytic approaches is presented below:

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Metal-Based | Silver Triflate scispace.com | Cyclocondensation | Good yields, short reaction times |

| Iron Catalysts organic-chemistry.org | Cyclization | Regioselective | |

| Acid/Base | Potassium t-butoxide nih.gov | Multicomponent reaction | Fast reaction, excellent yields |

| Nanocatalysts | Nano SiO2 researchgate.net | One-pot reaction | Mild conditions |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalysts, and energy sources.

Aqueous Media: Water is an attractive green solvent for organic synthesis due to its abundance and non-toxic nature. thieme-connect.com The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com

Solvent-Free Conditions: Conducting reactions under solvent-free conditions is another key green chemistry approach. tandfonline.comrsc.org For instance, the synthesis of pyrazole derivatives has been achieved at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov This technique has been applied to the synthesis of various pyrazole-containing heterocyclic systems. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.netrasayanjournal.co.in

Regioselectivity Control in the Formation of this compound

A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines is controlling the regioselectivity. conicet.gov.arorganic-chemistry.org The formation of two possible regioisomers often necessitates difficult separation processes.

Several strategies have been developed to address this issue:

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly improve regioselectivity in pyrazole formation compared to conventional solvents like ethanol. conicet.gov.ar Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been found to enhance regioselectivity. mdpi.comorganic-chemistry.org

Catalyst Control: The use of specific catalysts can direct the reaction towards the desired regioisomer. For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines at room temperature in DMAc. mdpi.comorganic-chemistry.org

Blocking Groups: The introduction of a blocking group at a specific position on the pyrazole precursor can direct the reaction to a particular site. For instance, using an ester substituent at the C4 position of the pyrazole can act as a blocking group, enabling regioselective arylation at the C5 position. academie-sciences.fr

Functionalization and Derivatization Strategies of the this compound Scaffold

The pyrazole ring is amenable to various functionalization and derivatization reactions, allowing for the synthesis of a diverse range of compounds with tailored properties. chim.itmdpi.com

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new substituents onto the pyrazole ring without the need for pre-functionalized starting materials. researchgate.net

Acylation and Alkylation: The nitrogen atoms of the pyrazole ring can be readily acylated or alkylated to introduce various substituents. mdpi.com

Condensation Reactions: The functional groups on the pyrazole ring can participate in condensation reactions to build more complex structures. For example, 4-formylpyrazoles can be condensed with various reagents to create alkenyl or imino derivatives. biointerfaceresearch.com

Synthesis of Fused Systems: 5-Aminopyrazoles are versatile intermediates for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through reactions with 1,3-bielectrophiles. mdpi.com

Introduction of Pharmacophoric Fragments: The modification of the pyrazole scaffold by introducing known pharmacophoric fragments, such as the 5-(4-nitrophenyl)furan group, is a common strategy to create new bioactive compounds. biointerfaceresearch.com

Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Methoxyphenyl 1h Pyrazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of various NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For this compound, the spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the methoxy (B1213986) group, the phenyl ring protons, and the hydroxyl proton.

The protons on the pyrazole ring, H3 and H5, typically appear as singlets or doublets depending on the substitution pattern. In related pyrazole structures, these protons resonate in the aromatic region. rsc.orgrsc.org The presence of the electron-donating hydroxyl group at the C4 position influences the chemical shifts of the adjacent ring protons. The single hydroxyl proton (4-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

The protons of the 2-methoxyphenyl group will present a more complex pattern. The methoxy group (OCH₃) will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. rsc.org The four aromatic protons on this ring will exhibit a multiplet pattern characteristic of an ortho-substituted benzene (B151609) ring, with chemical shifts and coupling constants dictated by their relative positions. rsc.org

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H3 (pyrazole) | 7.5 - 8.5 | Singlet | Chemical shift influenced by substituents. |

| H5 (pyrazole) | 7.5 - 8.5 | Singlet | Chemical shift influenced by substituents. |

| 4-OH | Variable (e.g., 5.0 - 10.0) | Broad Singlet | Exchangeable with D₂O; position is solvent-dependent. |

| Ar-H (methoxyphenyl) | 6.8 - 7.5 | Multiplet | Complex pattern due to ortho-substitution. |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic. The C4 carbon, bearing the hydroxyl group, is expected to resonate at a significantly different chemical shift compared to the other ring carbons. Studies on substituted pyrazoles show that the chemical shifts of C3 and C5 can be influenced by tautomeric equilibrium and the nature of the N1-substituent. mdpi.comresearchgate.net The carbon of the methoxy group (OCH₃) typically appears around δ 55-60 ppm. rsc.org The carbons of the 2-methoxyphenyl ring will show six distinct signals, with the carbon attached to the pyrazole nitrogen (C1') and the carbon bearing the methoxy group (C2') having characteristic chemical shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 (pyrazole) | 130 - 150 | Influenced by N-phenyl substituent. |

| C4 (pyrazole) | 135 - 155 | Shift influenced by the attached hydroxyl group. |

| C5 (pyrazole) | 120 - 140 | Influenced by N-phenyl substituent. |

| C1' (Ar-C) | 125 - 140 | Quaternary carbon attached to the pyrazole nitrogen. |

| C2' (Ar-C) | 150 - 160 | Quaternary carbon attached to the methoxy group. |

| C3', C4', C5', C6' (Ar-C) | 110 - 130 | Aromatic carbons of the methoxyphenyl ring. |

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms. acs.orgacs.org In pyrazole derivatives, the two nitrogen atoms (N1 and N2) exhibit distinct chemical shifts that are influenced by substitution, protonation, and hydrogen bonding. acs.org For this compound, N1 is a "pyrrole-like" nitrogen, while N2 is a "pyridine-like" nitrogen. Their ¹⁵N chemical shifts, often obtained indirectly through ¹H-¹⁵N heteronuclear multiple bond correlation (HMBC) experiments, are crucial for confirming the substitution pattern and studying tautomeric phenomena. nih.govrsc.org The ¹⁵N chemical shift of the "pyrrole-like" N1 is expected to be around -167 ppm, while the "pyridine-like" N2 would appear further downfield, around -117 ppm, based on data from similar pyrazole systems. nih.gov These values can differentiate between N1 and N2 isomers.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between the protons on the 2-methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signal for each protonated carbon, such as linking the OCH₃ proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different fragments of the molecule. nih.gov For instance, an HMBC experiment would show correlations between the pyrazole ring protons (H3, H5) and the carbons of the phenyl ring, and vice versa, confirming the N-phenyl linkage. It would also show correlations from the methoxy protons to the C2' carbon of the phenyl ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A NOESY spectrum could show correlations between the H3 proton of the pyrazole ring and the ortho-protons of the phenyl group, providing information about the preferred conformation around the N-C bond. rsc.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as FT-IR, provide valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The presence of hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands. mdpi.comresearchgate.net

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in intermolecular hydrogen bonding. The spectrum of a related pyrazol-4-ol showed a broadened stretch band at 3317 cm⁻¹ for the OH group. rsc.org

C-H Stretch (Aromatic): Multiple sharp bands typically appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands corresponding to the methoxy group C-H stretching are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). mdpi.com

C=C and C=N Stretch (Aromatic/Heteroaromatic): A series of bands in the 1450-1620 cm⁻¹ region, arising from the stretching vibrations of the pyrazole and phenyl rings.

C-O Stretch: Strong bands corresponding to the aryl-ether (Ar-O-CH₃) and the phenol (B47542) (Ar-OH) C-O stretching are expected in the 1200-1275 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. mdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium, Sharp |

| C-H (methoxy) | 2850 - 2960 | Medium |

| C=C / C=N (ring) | 1450 - 1620 | Medium to Strong |

| C-O (aryl ether) | 1200 - 1275 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering insights into its chemical structure and bonding. While specific Raman spectroscopic data for this compound is not widely published, the expected vibrational modes can be inferred from its functional groups. Key Raman bands would arise from the stretching and bending vibrations of the pyrazole ring, the phenyl ring, the methoxy group, and the hydroxyl group.

In studies of related pyrazole derivatives, Raman spectroscopy has been instrumental. For instance, research on substituted pyrazoles has utilized Raman spectroscopy to characterize their structural features. sciencegate.appasianpubs.orgresearchgate.net The spectra of pyridine-pyrazole based complexes show prominent bands in the 1000-1600 cm⁻¹ range, which are assigned to the pyridine (B92270) and pyrazole ligands. stfc.ac.uk For this compound, one would expect to observe characteristic peaks corresponding to:

C-H stretching of the aromatic rings and the methoxy group.

C=C and C=N stretching within the pyrazole and phenyl rings.

C-O stretching of the methoxy and hydroxyl groups.

O-H bending and stretching of the hydroxyl group, which can be sensitive to hydrogen bonding.

The complexity in the N-H stretching mode of hydrogen-bonded pyrazoles has been attributed to extensive Fermi resonance, which involves combinations and overtones of ring modes. aip.org This highlights the sensitivity of Raman spectroscopy to the intermolecular interactions within the sample.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental formula. nih.gov This is achieved by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₀H₁₀N₂O₂), the expected exact mass can be calculated and then compared with the experimental value obtained from HRMS for confirmation. The molecular ion peak [M+H]⁺ would be a key identifier in the mass spectrum.

Studies on various pyrazole derivatives consistently employ MS and HRMS for structural confirmation. mdpi.commdpi.combohrium.com For example, in the characterization of novel pyrazole derivatives, ESI-MS was used to find the [M+H]⁺ ion, confirming the molecular weight of the synthesized compounds. mdpi.com Similarly, the structures of other pyrazole derivatives have been verified by their mass spectrometric data. nih.gov

Table 1: Predicted and Experimental Mass Spectrometry Data for Pyrazole Derivatives

| Compound Name | Molecular Formula | Predicted [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| This compound | C₁₀H₁₀N₂O₂ | 191.0815 | Not Available | - |

| 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)-N-methylbenzamide | C₁₈H₁₆N₄O₃ | 353.1349 | 354.4 ([M+NH₄]⁺) | mdpi.com |

| Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | C₁₈H₁₇N₃O₄ | 340.1292 | 340.4 | mdpi.com |

| 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile | C₁₇H₁₂N₄O₂ | 305.1033 | 322.1 ([M+NH₄]⁺) | mdpi.com |

Note: The table includes data for related derivatives to illustrate the application of the technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. mdpi.com The absorption spectrum provides information about the electronic structure of the molecule, particularly the conjugated systems.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic phenyl ring and the pyrazole ring. The methoxy and hydroxyl substituents can influence the position and intensity of these absorption bands.

In studies of related pyrazole derivatives, UV-Vis spectroscopy is routinely used for characterization. For instance, the UV-Vis spectrum of a photochromic pyrazole derivative showed an absorption maximum at 255 nm before irradiation. mdpi.com The UV-vis spectra of some pyrazolone (B3327878) derivatives show strong absorption bands around 360 nm and 480 nm. sciforum.net Research on other pyrazole derivatives has shown absorption bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions of heteroatom groups. cardiff.ac.uk

Table 2: UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Inferred) | Reference |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | EtOH | 255 | π → π | mdpi.com |

| (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone derivative | Methanol | 360, 480 | π → π | sciforum.net |

| Poly(aniline-co-melamine) | DMSO | - | n-π* and π–π* | frontiersin.org |

Note: The table includes data for related derivatives to illustrate the application of the technique.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

In another example, 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole, the molecules are linked by N-H···N intermolecular hydrogen bonds to form cyclic dimers. researchgate.net The analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid showed that H⋯H (41.5%) and O⋯H/H⋯O (22.4%) interactions are major factors in the crystal packing. iucr.org These studies underscore the importance of hydrogen bonding and other intermolecular forces in dictating the solid-state architecture of pyrazole derivatives.

Table 3: Crystallographic Data for a Representative Methoxyphenyl Pyrazole Derivative

| Parameter | Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate nih.gov | 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole researchgate.net |

| Molecular Formula | C₁₉H₂₄N₂O₃ | C₁₄H₁₂N₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 6.8959 (7) | 15.433 (2) |

| b (Å) | 11.0858 (7) | 4.1384 (5) |

| c (Å) | 12.0142 (12) | 18.362 (2) |

| α (°) ** | 100.690 (2) | 90 |

| β (°) | 93.107 (1) | 96.198 (2) |

| γ (°) | 95.354 (1) | 90 |

| Volume (ų) ** | 896.16 (14) | 1165.9 |

| Z | 2 | 4 |

Mechanistic Investigations and Reaction Pathways of 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

Detailed Reaction Mechanisms for Pyrazole (B372694) Core Formation

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be achieved through various synthetic routes. The most common and established method for synthesizing the pyrazole core involves the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.gov

Role of Knoevenagel Condensation in Pyrazole Synthesis

The Knoevenagel condensation is a crucial reaction in the synthesis of pyrazoles, often serving as a key step in creating the necessary 1,3-dicarbonyl or related intermediates. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound (like a β-ketoester or malononitrile) with an aldehyde or ketone. nih.govbeilstein-journals.org

For instance, the reaction of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by piperidine, proceeds through a Knoevenagel condensation followed by cyclization to generate a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This intermediate can then react with a hydrazine, such as 2-hydrazinyl-4-phenylthiazole, in a subsequent Knorr-type reaction to form the pyrazole ring. nih.govbeilstein-journals.org

A one-pot, three-component approach for synthesizing polysubstituted pyrazoles also highlights the importance of the Knoevenagel condensation. organic-chemistry.org This method involves the tandem sequence of a Knoevenagel condensation, a 1,3-dipolar cycloaddition, and an oxidative aromatization, utilizing molecular oxygen as a green oxidant. organic-chemistry.org

Michael Addition Pathways in Pyrazole Annulation

Michael addition, or 1,4-conjugate addition, is another fundamental reaction pathway in the formation of the pyrazole ring system. This reaction is particularly relevant when α,β-unsaturated ketones or aldehydes are used as the three-carbon building block. nih.gov The reaction of these enones with hydrazines can proceed through two possible mechanisms to form 2-pyrazolines, which are dihydro derivatives of pyrazoles. chim.it

The first mechanism involves an initial aza-Michael addition of the hydrazine to the enone, forming an intermediate which then undergoes cyclization with the elimination of water. chim.it The second pathway involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazoline. chim.itrsc.org These reactions are often catalyzed by acids like acetic acid. chim.it

For example, the synthesis of 2-pyrazoline (B94618) derivatives has been achieved by reacting α,β-unsaturated carbonyl compounds (chalcones) with hydrazine hydrate (B1144303) or phenyl hydrazine. researchgate.net The reaction proceeds via the formation of a hydrazone, which then undergoes cyclization through an aza-Michael addition to form the pyrazoline ring. rsc.org

Oxidative Cyclization Mechanisms

Oxidative cyclization provides an alternative route to pyrazoles, often from precursors like β,γ-unsaturated hydrazones. acs.org In one such method, hydrazones and 1,3-diarylpropenes are coupled in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form β,γ-unsaturated hydrazones. These intermediates then undergo a 5-exo-trig or 6-endo-trig cascade cyclization to selectively produce pyrazoles. acs.org

Another example involves the iodine-mediated oxidative cyclization of 2'-hydroxychalcone-type compounds to yield 2-(pyrazol-4-yl)chromones. nih.gov Furthermore, a novel synthetic protocol for [1,2-b]-fused bicyclic pyrazoles utilizes the radical cyclization of pyrazole-1-(ω-alkyl) radicals generated from 1-[ω-(phenylselenyl)alkyl]-pyrazole precursors. The oxidative cyclization is facilitated by radical initiators like AIBN or triethylborane. researchgate.net

Reactivity of the Hydroxyl Group (—OH) on the Pyrazole Ring

The hydroxyl group at the C4 position of the pyrazole ring in 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol significantly influences its chemical properties and reactivity. The hydroxyl group is a functional group with the chemical formula -OH, consisting of one oxygen atom covalently bonded to one hydrogen atom. wikipedia.org

The presence of the hydroxyl group can enhance the compound's solubility in polar solvents through hydrogen bonding. wikipedia.orgcymitquimica.com It also provides a site for various chemical transformations. For example, the hydroxyl group can be oxidized to form a carbonyl compound under suitable conditions. evitachem.com

In the context of pyrazol-5-ols, the hydroxyl group is crucial for their antioxidant activity. The phenolic hydroxyl group, which can be generated through tautomerization of the C=O group in the pyrazolone (B3327878) form, is known to be an effective scavenger of free radicals. mdpi.com This property is attributed to the ability to participate in electron-proton transfer mechanisms. mdpi.com

Reactivity and Substituent Effects on the Pyrazole Nitrogen (N1)

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). chemicalbook.comencyclopedia.pub The reactivity of the N1 nitrogen is influenced by the substituents on the pyrazole ring. The N1 nitrogen is generally considered non-reactive but can be deprotonated in the presence of a base to form a pyrazole anion, which is highly reactive towards electrophiles. chemicalbook.compharmaguideline.com

The electronic nature of substituents on the pyrazole ring can modulate the basicity and acidity of the nitrogen atoms. encyclopedia.pubnih.gov Electron-withdrawing groups on the ring can increase the acidity of the N1 proton, while electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. encyclopedia.pubnih.gov

For this compound, the 2-methoxyphenyl group at the N1 position will have a significant steric and electronic effect on the reactivity of this nitrogen. Systematic studies on N-substitution reactions of 3-substituted pyrazoles have shown that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions, with steric hindrance playing a key role in determining the regioselectivity. sci-hub.stacs.org

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov Due to the presence of the two nitrogen atoms, the electron density is not uniformly distributed. The C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. chemicalbook.compharmdbm.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmdbm.com

Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govchemicalbook.com However, the pyrazole ring itself is generally resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. pharmdbm.com

The reactivity of the pyrazole ring in this compound will be governed by the combined electronic effects of the 2-methoxyphenyl group at N1 and the hydroxyl group at C4. The hydroxyl group, being an activating group, will further enhance the electron density at the C4 position, reinforcing its susceptibility to electrophilic substitution.

Mechanistic Aspects of Transformations Involving the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent on the pyrazole ring is an active participant in various chemical transformations, influencing the reactivity of the entire molecule. The interactions between the pyrazole and the methoxyphenyl moieties can lead to specific reaction pathways, including O-demethylation, electrophilic substitution, and cyclization reactions.

O-Demethylation: The methoxy (B1213986) group is susceptible to cleavage under various conditions to yield the corresponding phenol (B47542). This transformation is significant as it can alter the biological and chemical properties of the parent molecule. The mechanism of O-demethylation can proceed through different pathways depending on the reagents used. For instance, treatment with strong acids like hydrobromic acid or hydroiodic acid proceeds via an SN2 mechanism where a protonated ether is attacked by a halide ion. Alternatively, Lewis acids such as boron tribromide provide a powerful method for demethylation, often at low temperatures.

Electrophilic Aromatic Substitution: The 2-methoxyphenyl group can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing activator, while the N-pyrazolyl group is generally considered a deactivating group with a more complex directing influence. The interplay between these two substituents determines the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts acylation. The electron-donating nature of the methoxy group generally enhances the reactivity of the phenyl ring towards electrophiles. nih.gov

Cyclization and Rearrangement Reactions: In the presence of transition metal catalysts, such as those based on gold or copper, the 2-methoxyphenyl pyrazole scaffold can undergo intramolecular cyclization reactions. bham.ac.uk These reactions can involve the activation of C-H bonds on the methoxyphenyl ring and subsequent bond formation with a suitable position on the pyrazole ring or a substituent, leading to the formation of fused heterocyclic systems. Isotopic labeling studies on related systems have been used to elucidate the mechanisms of such rearrangements, confirming predicted modes of cyclization that are governed by the electronic properties of the interacting moieties. bham.ac.uk

| Transformation | Reagents | Mechanistic Notes |

| O-Demethylation | HBr, HI | SN2 attack on the protonated ether |

| O-Demethylation | BBr₃ | Lewis acid-assisted cleavage |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Regioselectivity influenced by both methoxy and pyrazolyl groups |

| Cyclization | Gold/Copper Catalysts | C-H activation and intramolecular bond formation |

Stereochemical Control and Conformational Analysis in Reactions

The stereochemistry of this compound and its derivatives is dominated by the phenomenon of atropisomerism and the conformational preferences around the N-C(aryl) bond.

Atropisomerism: The presence of the methoxy group at the ortho position of the phenyl ring introduces a significant steric barrier to rotation around the single bond connecting the phenyl ring to the pyrazole nitrogen. rsc.orgarkat-usa.org This restricted rotation can give rise to stable atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. arkat-usa.orgsnnu.edu.cn The energy barrier to this rotation determines the stability and isolability of the individual atropisomers. arkat-usa.org For N-aryl heterocycles, the presence of substituents on both the aryl group and the heterocycle can influence the rotational barrier. arkat-usa.org In similar structures, the presence of bulky groups can lead to separable rotamers that can be identified by techniques like NMR spectroscopy. rsc.org The half-life of these atropisomers can vary from seconds to years, depending on the height of the rotational energy barrier. researchgate.net

In the solid state, X-ray analysis of related N-(2-substituted-phenyl) heterocycles often reveals a non-planar arrangement where the two rings are twisted with respect to each other, with dihedral angles that can approach 90 degrees. arkat-usa.org In solution, the molecule exists in a dynamic equilibrium between different conformations. The lowest energy conformation is a balance between steric repulsion involving the ortho-substituent and the pyrazole ring, and electronic effects such as π-π stacking or lone pair-π interactions. plos.org For many N-aryl systems, increasing the size of the ortho-substituent favors a more perpendicular conformation over a planar one. plos.org

The specific conformation adopted by this compound can influence the stereochemical outcome of reactions at the pyrazole ring or its substituents. For example, a chiral center elsewhere in the molecule can induce a preferred axial chirality in the N-C bond, a concept known as chiral center-induced chiral axis formation. nih.gov

| Stereochemical Aspect | Key Influencing Factors | Method of Analysis |

| Atropisomerism | Steric hindrance from the ortho-methoxy group | Dynamic NMR, Chiral HPLC |

| Conformational Preference | Balance of steric and electronic effects | X-ray Crystallography, NMR, DFT Calculations |

| Dihedral Angle (N-Caryl) | Size of ortho-substituent, solid-state packing vs. solution | X-ray Crystallography, Computational Modeling |

Computational Chemistry and Theoretical Studies of 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of molecules. For 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol, these methods offer insights into its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized geometry of molecules. mdpi.com By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can determine the most stable conformation of this compound. mdpi.comderpharmachemica.com These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for chemical calculations. ehu.eus These methods are computationally more demanding than DFT but can provide benchmark results for electronic structure and energy calculations. While specific ab initio studies on this compound are not extensively documented in the provided results, the principles of these methods are well-established for providing highly accurate data on molecular systems. ehu.eusacs.org They are crucial for validating results from less computationally intensive methods and for studying systems where electron correlation effects are particularly important.

Calculation of Vibrational Frequencies and Spectroscopic Properties

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. derpharmachemica.com By using methods like DFT, it is possible to predict the vibrational modes of this compound. mdpi.com These predicted frequencies, after appropriate scaling, often show good agreement with experimental spectra, aiding in the assignment of specific vibrational bands to the stretching and bending of particular bonds within the molecule. sci-hub.se For instance, the characteristic stretching vibrations of C-H, C=O, and N-N bonds in similar pyrazole (B372694) structures have been successfully calculated and correlated with experimental data. derpharmachemica.commdpi.com

Molecular Orbital Theory and Analysis

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.commalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For pyrazole derivatives, the HOMO and LUMO are often distributed across the pyrazole ring and the attached phenyl groups. mdpi.comresearchgate.net The specific distribution of these orbitals in this compound would determine the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Below is a table summarizing typical HOMO, LUMO, and energy gap values for similar pyrazole derivatives, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole Derivative A | -5.947 | -2.389 | 3.558 |

| Pyrazole Derivative B | -5.282 | -1.272 | 4.010 |

Data is illustrative and based on similar compounds found in the search results. mdpi.commalayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values with different colors. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for electrophilic interaction. researchgate.nettandfonline.com The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. tandfonline.com

Theoretical Exploration of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanism of this compound are not extensively documented in the literature, the general principles of pyrazole synthesis are well-established and have been the subject of computational investigation. The most common route to the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent.

In the case of this compound, a plausible synthetic pathway involves the reaction of (2-methoxyphenyl)hydrazine (B95994) with a suitable 3-carbon synthon bearing functional groups that lead to the 4-hydroxy substituent. Theoretical studies on analogous pyrazole syntheses, often employing Density Functional Theory (DFT), have elucidated the step-by-step mechanism. nih.govdoi.org These studies typically involve the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration or tautomerization to yield the aromatic pyrazole ring.

Computational models can map the potential energy surface of the reaction, identifying the transition states for each step. The energy barriers associated with these transition states determine the kinetics of the reaction. For instance, DFT calculations can help determine whether the cyclization step is the rate-determining step and how the electronic nature of the substituents on both the hydrazine and the dicarbonyl precursor influences the activation energies. mdpi.com

Furthermore, theoretical studies have been instrumental in understanding the tautomerism in pyrazole derivatives, such as the proton transfer between the two nitrogen atoms of the pyrazole ring. ias.ac.in For substituted pyrazoles, computational methods can predict the relative stabilities of different tautomers and the energy barriers for their interconversion, which can be influenced by solvent effects. ias.ac.in In the case of this compound, the keto-enol tautomerism involving the 4-hydroxyl group is also a key aspect that can be explored through computational analysis.

Intermolecular Interactions and Hirshfeld Surface Analysis

The way molecules pack in a solid-state and interact with their neighbors is crucial for determining their physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into the expected interactions.

Hirshfeld surface analysis on various pyrazole derivatives, including those with methoxyphenyl substituents, consistently reveals the importance of several types of intermolecular contacts. researchgate.netjst.go.jp For this compound, the following interactions are anticipated to be significant in its crystal packing:

Hydrogen Bonding: The hydroxyl group at the 4-position is a strong hydrogen bond donor, and it can interact with the nitrogen atoms of the pyrazole ring or the oxygen atom of the methoxy (B1213986) group of neighboring molecules. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

C-H···π Interactions: The hydrogen atoms of the phenyl and pyrazole rings can interact with the π-systems of adjacent aromatic rings.

π···π Stacking: The aromatic phenyl and pyrazole rings can engage in stacking interactions, which are crucial for stabilizing the crystal structure.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For example, in a study of a pyrazole derivative with a methoxyphenyl group, H···H contacts were found to be the most significant contributor to the Hirshfeld surface, followed by C···H/H···C interactions. jst.go.jp

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Expected Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant (due to -OH and -OCH3 groups) |

| N···H/H···N | Moderate |

| C···C | Low |

| C···N/N···C | Low |

This table is predictive and based on analyses of similar structures. The actual contributions would depend on the specific crystal packing adopted by the molecule.

In Silico Prediction of Structure-Property Relationships (non-biological applications)

Computational methods allow for the in silico prediction of various physicochemical properties of a molecule directly from its structure, which can be valuable for non-biological applications such as materials science. While extensive in silico studies on the non-biological properties of this compound are not available, predictions for some of its fundamental properties can be obtained from computational databases.

These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models or on quantum chemical calculations. For example, properties such as the octanol-water partition coefficient (XlogP3), which indicates hydrophobicity, and the topological polar surface area (TPSA), which relates to a molecule's ability to form hydrogen bonds, can be calculated. These properties are important in fields like dye and pigment chemistry or in the design of functional organic materials.

Furthermore, quantum chemical calculations can provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that can be related to the chemical reactivity and the electronic absorption properties of the molecule, which are relevant for applications in electronics and photonics.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Weight | 190.20 g/mol | - |

| XLogP3-AA | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 49.3 Ų | PubChem |

| Refractive Index | 1.66 | Chemicalize |

| pKa (acidic) | 8.87 | Chemicalize |

| pKa (basic) | 1.29 | Chemicalize |

These predicted values provide a foundational understanding of the physicochemical profile of this compound, which can guide its potential exploration in various non-biological fields.

Synthesis and Structural Elucidation of Analogues and Derivatives of 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

Design Principles for Pyrazole (B372694) Derivatives

The design of pyrazole derivatives is a cornerstone of modern medicinal chemistry, driven by the structural versatility and synthetic accessibility of the pyrazole ring. ijrpr.com Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a structure that imparts both basic and aromatic characteristics. ijrpr.com The design process for creating derivatives of scaffolds like 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol is guided by several key principles aimed at fine-tuning the molecule's physicochemical and biological properties.

A primary principle involves leveraging the pyrazole core as a privileged scaffold. This means the pyrazole ring system is a molecular framework that can bind to multiple biological targets by modifying the substituents attached to it. mdpi.com The substitution pattern on the pyrazole ring is critical in determining the resulting molecule's properties. researchgate.net Key positions for substitution on the pyrazole ring are the N1, C3, C4, and C5 positions. The nature of the substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can significantly influence factors such as solubility, bioavailability, metabolic stability, and target specificity. ijrpr.comresearchgate.net

Another design principle is the use of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve the compound's activity or reduce side effects. For instance, modifying the aryl group at the N1 position or introducing various substituents at the C4 position can alter the molecule's interaction with biological targets. nih.gov Furthermore, green chemistry principles are increasingly being incorporated into the design process, favoring synthetic routes that are more environmentally friendly, such as microwave-assisted synthesis and multicomponent reactions. ijrpr.comresearchgate.net

The table below summarizes the key design principles for pyrazole derivatives.

Table 1: Design Principles for Pyrazole Derivatives| Principle | Description | Key References |

|---|---|---|

| Privileged Scaffold | The pyrazole core is a versatile framework for developing ligands for multiple biological targets through varied substitution. | mdpi.com |

| Substitution Pattern | The type and position of substituents on the pyrazole ring (N1, C3, C4, C5) are critical for determining the molecule's final properties. | researchgate.net |

| Property Modulation | Substituents are chosen to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. | ijrpr.com |

| Bioisosteric Replacement | Functional groups are systematically replaced to enhance biological activity and pharmacokinetic profiles. | nih.gov |

| Green Chemistry | Employing environmentally benign synthetic methods like microwave-assisted synthesis and multicomponent reactions. | ijrpr.comresearchgate.net |

Strategies for N-Substitution on the Pyrazole Ring

Traditionally, N-substituted pyrazoles are synthesized from hydrazines or their derivatives, which can be difficult to handle. nih.gov Modern methods aim to overcome these challenges. One notable strategy involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines and a diketone, using an electrophilic amination reagent. nih.gov This metal-free method allows for the use of the amine as the limiting reagent and offers short reaction times, making it a practical approach for introducing a wide variety of N-substituents. nih.gov Aromatic amines, including those with electron-donating or withdrawing groups, have been successfully used to yield N-aryl pyrazoles. nih.gov

Another innovative approach involves the skeletal remodeling of pyrimidines. A room-temperature triflylation of the pyrimidine (B1678525) core, followed by a hydrazine-mediated reaction, can produce pyrazoles. organic-chemistry.org This method allows for the simultaneous and regioselective introduction of an N-substituent. organic-chemistry.org

The table below outlines various strategies for N-substitution on the pyrazole ring.

Table 2: Strategies for N-Substitution on the Pyrazole Ring| Strategy | Description | Advantages | Key References |

|---|---|---|---|

| From Primary Amines | Reaction of primary aliphatic or aromatic amines with diketones using an electrophilic amination reagent. | Metal-free, short reaction times, amine as limiting reagent. | nih.gov |

| From Hydrazines | Classical cyclocondensation reaction between a suitable hydrazine (B178648) and a 1,3-difunctional compound like a diketone. | Well-established, versatile. | mdpi.com |

| Pyrimidine Remodeling | Triflylation of a pyrimidine followed by a hydrazine-mediated skeletal rearrangement. | Mild conditions, regioselective N-substitution. | organic-chemistry.org |

| N-Alkylation | Direct alkylation of an N-unsubstituted pyrazole. This can lead to mixtures of regioisomers if the pyrazole is unsymmetrical. | Direct functionalization. | nih.gov |

Strategies for C-Substitution on the Pyrazole Ring

Substitution at the carbon atoms (C3, C4, and C5) of the pyrazole ring is a primary method for creating analogues of this compound. The reactivity of these positions can be manipulated to introduce a wide range of functional groups.

The C4 position is often highly nucleophilic, making it amenable to reactions like bromination followed by Suzuki coupling to introduce aryl groups. nih.gov For the less reactive C3 and C5 positions, catalytic C-H arylation has emerged as a powerful tool. nih.gov A palladium-pivalate catalytic system has been identified as effective for the direct arylation of pyrazoles. nih.gov The reactivity of the C-H bonds typically follows the order C5 > C4 > C3. nih.gov To overcome the low reactivity of the C3 position, a "SEM switch" strategy has been developed, where a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is transposed from one nitrogen to the other, effectively converting the unreactive C3 position into a reactive C5 position, enabling sequential arylation. nih.gov

Multicomponent reactions also offer an efficient route to highly substituted pyrazoles. For example, a one-pot, three-component reaction of a pyrazol-5-amine, a β-keto nitrile, and an aromatic aldehyde can be used to construct fused pyrazolo[3,4-b]pyridine systems, effectively substituting the C4 and C5 positions of the original pyrazole. bohrium.com

The table below summarizes various strategies for C-substitution.

Table 3: Strategies for C-Substitution on the Pyrazole Ring| Position(s) | Strategy | Description | Key References |

|---|---|---|---|

| C4 | Bromination & Suzuki Coupling | Introduction of a bromine atom at the C4 position followed by a palladium-catalyzed Suzuki coupling to form a C-C bond with an aryl group. | nih.gov |

| C3, C5 | Catalytic C-H Arylation | Direct introduction of aryl groups at the C3 and C5 positions using a palladium-pivalate catalyst. | nih.gov |

| C3, C5 | "SEM Switch" Strategy | Transposition of an SEM protecting group to enable the arylation of the otherwise unreactive C3 position. | nih.gov |

| C3, C4, C5 | Multicomponent Reactions | One-pot reactions involving multiple starting materials to build complex, highly substituted pyrazole derivatives. | researchgate.netbohrium.com |

| C4 | Claisen-Schmidt Condensation | Reaction of a pyrazole-4-carboxaldehyde with a ketone to form an α,β-unsaturated ketone, which can be a precursor for further heterocyclization. | nih.gov |

Modifications of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group at the N1 position of the parent compound is also a target for modification to create new derivatives. Changes to this aryl ring can significantly impact the molecule's steric and electronic properties.

Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring, although the directing effects of the methoxy (B1213986) group (ortho-, para-directing) and the pyrazole ring must be considered. For example, halogenation or nitration could introduce new functional groups.

In a study focused on neurotensin (B549771) receptor ligands, researchers systematically altered the aryl substituent at the N1 position. acs.org They compared compounds with a 2,6-dimethoxyphenyl ring to those with a 2-methoxyphenyl ring. The transition from the 2,6-dimethoxyphenyl group to the 2-methoxyphenyl group in one series of compounds resulted in a significant reduction in efficacy at the NTS2 receptor. acs.orgnih.gov This highlights how even a subtle change, like the removal of one methoxy group, can have a profound impact on the molecule's biological activity profile.

Furthermore, other aryl and heteroaryl groups can be used in place of the 2-methoxyphenyl ring during the initial synthesis. For example, N-aryl pyrazoles with 4-fluorophenyl or naphthyl substituents have been synthesized and shown to possess distinct biological activities. acs.org

The table below details potential modifications to the 2-methoxyphenyl substituent.

Table 4: Modifications of the 2-Methoxyphenyl Substituent| Modification Type | Example Strategy | Potential Outcome | Key References |

|---|---|---|---|

| Ring Substitution | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Introduction of new functional groups on the phenyl ring to alter electronic properties and create new interaction points. | General Organic Chemistry |

| Demethylation | Ether cleavage to produce a 2-hydroxyphenyl group. | Introduces a hydrogen-bond donor, significantly altering polarity and potential biological interactions. | General Organic Chemistry |

| Analogue Synthesis | Using different substituted phenylhydrazines in the initial pyrazole synthesis. | Creates derivatives with groups like 4-fluorophenyl or naphthyl at the N1 position, leading to different biological profiles. | acs.orgnih.gov |

| Methoxy Group Variation | Synthesis of analogues with different alkoxy groups (e.g., ethoxy) or additional methoxy groups (e.g., 2,6-dimethoxy). | Modulates steric bulk and electronic effects, impacting receptor binding and efficacy. | acs.orgnih.gov |

Hybrid Molecular Architectures Incorporating the this compound Scaffold

The principle of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially enhanced or novel biological activity profile. researchgate.netimtm.cz The this compound scaffold is an excellent candidate for inclusion in such hybrid structures.

One common strategy is to fuse or link the pyrazole ring to other heterocyclic systems. For instance, pyrazole derivatives have been used as starting materials to synthesize fused pyrazolo[3,4-b]pyridines. bohrium.com In one approach, a 3-amino-1-phenyl-pyrazole derivative was reacted with α,β-unsaturated ketones to yield the fused pyridine (B92270) ring system. bohrium.com

Another approach involves linking the pyrazole to another heterocycle via a flexible or rigid linker. Indole-pyrazole hybrids have been synthesized using a palladium-catalyzed Heck coupling reaction between a 4-ethenyl-pyrazole and a 5-bromo-indole. imtm.cz Similarly, pyrazole-thiazole hybrids have been prepared, demonstrating the wide range of heterocyclic combinations possible. acgpubs.org These hybrid molecules aim to combine the therapeutic advantages of each constituent pharmacophore. researchgate.net

The table below presents examples of hybrid molecular architectures.

Table 5: Hybrid Molecular Architectures| Hybrid System | Synthetic Strategy | Purpose | Key References |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Michael addition and intramolecular cyclocondensation of a pyrazol-5-amine with an enone. | Fused heterocyclic system with potential applications as CDK inhibitors. | bohrium.com |

| Indole-Pyrazole Hybrids | Palladium-catalyzed Heck coupling between an ethenyl-pyrazole and a bromo-indole. | Combination of two biologically important pharmacophores to create novel photodynamic agents. | imtm.cz |

| Pyrazole-Thiazole Hybrids | Multi-step synthesis starting from chalcones to build a thiazole (B1198619) ring attached to a pyrazole. | Creation of novel compounds containing two distinct five-membered heterocyclic rings. | acgpubs.org |

| Pyrazole-Secnidazole Esters | Combination of 1,5-diarylpyrazole-3-carboxylic acids with secnidazole. | Drug hybridization to develop new antitumor agents. | researchgate.net |

Advanced Research Methodologies Applied to 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

In Situ Spectroscopic Monitoring of Synthetic Reactions

The synthesis of pyrazole (B372694) derivatives often involves multi-step reactions where real-time monitoring can provide crucial insights into reaction kinetics, intermediate formation, and endpoint determination. nih.gov In situ spectroscopic techniques, particularly Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have emerged as powerful tools for online monitoring of chemical reactions. researchgate.net

For the synthesis of pyrazoles, which can be achieved through methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, in situ ATR-FTIR can track the consumption of reactants and the formation of the pyrazole ring in real-time. nih.govmdpi.com For instance, studies on the synthesis of 4-amino-3,5-dimethyl pyrazole have successfully utilized in-line FT-IR spectroscopy combined with chemometric methods like independent component analysis (ICA) to deconstruct the complex spectral data. researchgate.nethep.com.cnresearchgate.net This approach allows for the determination of concentration profiles and spectra of reactants, intermediates, and the final product. researchgate.net A similar methodology could be applied to the synthesis of 1-(2-Methoxyphenyl)-1H-pyrazol-4-ol to optimize reaction conditions and improve yield and purity.

Furthermore, in situ Raman spectroscopy has been employed to study the structural evolution of pyrazole-mediated materials during electrochemical processes, demonstrating the versatility of these real-time monitoring techniques. acs.org

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis (HTS) and screening are instrumental in accelerating the discovery of novel compounds with desired properties. In the context of this compound, HTS would involve the rapid, parallel synthesis of a library of derivatives by varying substituents on the pyrazole core. This approach allows for the efficient exploration of the chemical space around the parent molecule. nih.govchemmethod.com

Following synthesis, high-throughput screening (HTS) can be employed to evaluate the biological activities of the synthesized library. For example, phenotypic high-throughput screening has been used to identify potent pyrazole-based inhibitors of the Hepatitis C virus. nih.gov Similarly, derivatives of this compound could be screened against a panel of biological targets, such as kinases or other enzymes implicated in disease, to identify potential therapeutic leads. mdpi.comnih.gov The combination of HTS with techniques like molecular docking can further refine the selection of promising candidates. researchgate.net

Flow Chemistry Applications in Reaction Optimization

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.comresearchgate.net The synthesis of pyrazoles is particularly well-suited for flow chemistry, as it often involves exothermic reactions and the use of potentially hazardous reagents. galchimia.comgalchimia.com

Several studies have demonstrated the successful application of flow chemistry to pyrazole synthesis. mdpi.comresearchgate.net For example, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reaction with hydrazine (B178648). galchimia.com This method allows for precise control over temperature and residence time, leading to high yields and purity. galchimia.com Another approach involves a multi-step continuous flow "assembly line" for the synthesis of highly functionalized fluorinated pyrazoles, showcasing the modularity and efficiency of this technique. nih.gov

The application of flow chemistry to the synthesis of this compound could significantly reduce reaction times and improve process safety and scalability. mdpi.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Often long (hours to days) mdpi.com | Significantly reduced (minutes) mdpi.comgalchimia.com |

| Safety | Challenges in managing exothermic reactions and hazardous intermediates mdpi.com | Enhanced safety due to small reaction volumes and better heat transfer mdpi.comnih.gov |

| Scalability | Can be challenging and require re-optimization mdpi.com | Easier to scale up by running the system for longer periods mdpi.com |

| Process Control | Less precise control over temperature, pressure, and mixing mdpi.com | Precise control over all reaction parameters mdpi.comresearchgate.net |

| Yield and Purity | Can be variable, with potential for side reactions mdpi.com | Often higher yields and purity due to better control researchgate.net |

Chemoinformatic Approaches for Scaffold Exploration and Library Design

Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the computational analysis and design of chemical libraries. mdpi.com For the this compound scaffold, chemoinformatic tools can be used to design libraries of derivatives with optimized physicochemical and biological properties. rsc.orgnih.gov

This process typically involves several steps:

Scaffold Selection and Filtering: Starting with the core pyrazole structure, chemoinformatic filters can be applied to remove undesirable structural motifs, such as those associated with toxicity (PAINS). rsc.org

Virtual Library Generation: A virtual library of derivatives can be generated by computationally adding a diverse range of substituents to the scaffold. researchgate.net

Property Prediction: The physicochemical properties (e.g., solubility, lipophilicity) and ADME (absorption, distribution, metabolism, and excretion) properties of the virtual compounds are predicted using computational models. chemmethod.comnih.govnih.gov This helps in prioritizing compounds with drug-like characteristics.

Diversity Analysis: Chemoinformatic methods are used to ensure the structural diversity of the designed library, maximizing the exploration of chemical space. rsc.org

Virtual Screening: The designed library can be virtually screened against biological targets using molecular docking to predict binding affinities and identify potential hits. chemmethod.comnih.gov

By integrating these chemoinformatic approaches, researchers can rationally design focused libraries of this compound derivatives with a higher probability of possessing desired biological activities, thus streamlining the discovery process. researchgate.netbcrcp.ac.in

Future Research Trajectories and Unexplored Frontiers for 1 2 Methoxyphenyl 1h Pyrazol 4 Ol

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyrazole (B372694) derivatives often rely on classical methods that can be resource-intensive and generate significant waste. mdpi.com Future research should prioritize the development of novel, more sustainable synthetic routes to 1-(2-methoxyphenyl)-1H-pyrazol-4-ol and its analogs.

Key areas of focus include:

Catalytic C-H Activation/Functionalization: Exploring transition-metal-catalyzed or photoredox-catalyzed C-H activation of the pyrazole core and the methoxyphenyl ring would enable direct and atom-economical installation of various functional groups.

Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) that assemble the this compound scaffold from simple, readily available starting materials would significantly improve synthetic efficiency. nih.govnih.govmdpi.com

Flow Chemistry: The implementation of continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents and reusable catalysts will be crucial for developing truly sustainable synthetic methodologies. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| C-H Activation | High atom economy, direct functionalization | Regioselectivity control, catalyst development |

| Multicomponent Reactions | High efficiency, reduced waste | Discovery of new reaction pathways |

| Flow Chemistry | Improved control, safety, and scalability | Reactor design and optimization |

| Green Chemistry | Reduced environmental impact | Solvent and catalyst compatibility |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is paramount for optimizing existing methods and designing new transformations. For instance, the Vilsmeier-Haack reaction is a versatile tool for the formylation of pyrazoles, and its products can serve as scaffolds for various materials. mdpi.comktu.edu

Future research should employ a combination of experimental and computational techniques to elucidate:

Tautomerism and Reactivity: Investigating the tautomeric equilibrium of this compound and its influence on regioselectivity in various reactions is critical. mdpi.com

Reaction Intermediates and Transition States: Spectroscopic techniques (e.g., in-situ NMR) and computational modeling can be used to identify and characterize key intermediates and transition states in complex reaction pathways.

Catalyst-Substrate Interactions: A detailed understanding of how catalysts interact with the pyrazole substrate at a molecular level will guide the design of more efficient and selective catalytic systems.

Exploration of Non-Conventional Reactivity Patterns

Moving beyond traditional functionalization strategies, future research should explore the non-conventional reactivity of this compound. This includes:

Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to access novel reaction pathways and functionalizations that are not achievable through traditional thermal methods.

Electrochemistry: Employing electrochemical methods for the synthesis and modification of the pyrazole core, offering a green and reagent-free alternative to conventional redox chemistry.

Mechanochemistry: Investigating solid-state reactions induced by mechanical force (ball milling) as a solvent-free and energy-efficient synthetic approach.

Computational Design and Validation of Novel Pyrazole Architectures

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new pyrazole derivatives with tailored properties. researchgate.net

Future research should focus on:

In Silico Screening: Employing virtual screening techniques to predict the biological activity or material properties of large libraries of virtual this compound derivatives.

Structure-Property Relationship Studies: Using computational methods to establish clear relationships between the molecular structure of pyrazole derivatives and their observed properties, which will guide the rational design of new compounds.